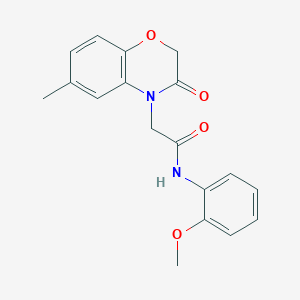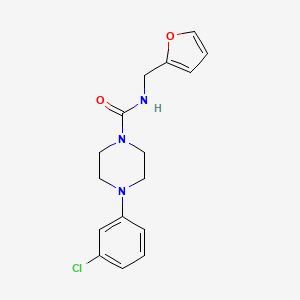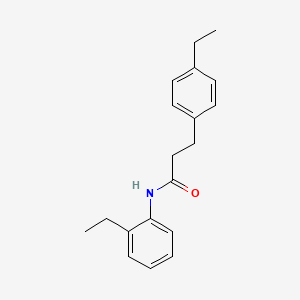![molecular formula C19H23N3O3 B4441490 N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4441490.png)
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea
Descripción general
Descripción
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential use in cancer treatment due to its ability to block EGFR signaling pathways.
Mecanismo De Acción
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea targets the EGFR tyrosine kinase, which plays a crucial role in cell growth and proliferation. By inhibiting EGFR signaling pathways, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea prevents cancer cells from dividing and growing. This mechanism of action makes N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea a promising candidate for cancer treatment.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to have other biochemical and physiological effects. It has been shown to inhibit the proliferation of vascular smooth muscle cells, which could potentially be useful in the treatment of cardiovascular disease. N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments is its specificity for EGFR tyrosine kinase. This allows researchers to study the effects of EGFR inhibition without affecting other signaling pathways. However, one limitation of using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is its relatively low potency compared to other EGFR inhibitors. This can make it more difficult to achieve complete inhibition of EGFR signaling in lab experiments.
Direcciones Futuras
There are several future directions for research on N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea. One area of interest is the development of more potent EGFR inhibitors that could be used in cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in cancer treatment. Other potential future directions include studying the effects of N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea on other signaling pathways and investigating its potential use in the treatment of other diseases such as cardiovascular and inflammatory diseases.
Conclusion
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a small molecule inhibitor that targets the EGFR tyrosine kinase. It has shown promise as a potential cancer treatment due to its ability to inhibit EGFR signaling pathways. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has other biochemical and physiological effects that could be useful in the treatment of other diseases. While there are advantages and limitations to using N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea in lab experiments, there are several future directions for research on this compound. Overall, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea is a promising candidate for further study in cancer treatment and other disease areas.
Aplicaciones Científicas De Investigación
N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has been shown to sensitize cancer cells to chemotherapy and radiation therapy. In preclinical studies, N-(4-methoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea has also demonstrated efficacy in reducing tumor growth in animal models.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-24-18-8-6-17(7-9-18)21-19(23)20-16-4-2-15(3-5-16)14-22-10-12-25-13-11-22/h2-9H,10-14H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOBJNOOABWHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(2-ethoxyphenoxy)methyl]-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4441410.png)
![N-cyclopentyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441414.png)

![methyl 3-[1-(methoxycarbonyl)propyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4441451.png)

![6-({[2-(1-adamantyl)-1,3-thiazol-4-yl]methyl}thio)-9H-purine](/img/structure/B4441473.png)
![3-amino-N-(4-chloro-3-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441475.png)
![1-[4-(2-methoxyphenoxy)but-2-en-1-yl]-3-methylpiperidine hydrochloride](/img/structure/B4441481.png)


![N-[2-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanesulfonamide](/img/structure/B4441503.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441505.png)

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-methylbenzamide](/img/structure/B4441515.png)